Product packaging for 4-Cyclopropoxyphenol(Cat. No.:CAS No. 1243475-81-1)

4-Cyclopropoxyphenol

Cat. No.: B2945619
CAS No.: 1243475-81-1
M. Wt: 150.177
InChI Key: IXVJBUVOOUSBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Cyclopropoxyphenol is a chemical compound of interest in scientific research and development, particularly as a versatile synthetic intermediate. It features a phenol group linked to a cyclopropane ring via an ether bond, a structural motif prevalent in the design of novel bioactive molecules. The cyclopropyl group is a valuable component in medicinal chemistry, as its rigid, strained conformation can enhance a compound's binding affinity, metabolic stability, and membrane permeability . Researchers utilize such phenol- and cyclopropane-containing building blocks to develop potential therapeutic agents. For instance, structurally related compounds featuring the cyclopropyl group have been investigated for their antitubercular activities against Mycobacterium tuberculosis and for their antiproliferative properties in cancer research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the scientific literature for specific synthetic applications and pharmacological profiles of related chemical structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B2945619 4-Cyclopropoxyphenol CAS No. 1243475-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVJBUVOOUSBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243475-81-1
Record name 4-cyclopropoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways for 4 Cyclopropoxyphenol

Established Synthetic Routes to 4-Cyclopropoxyphenol

Established methods for ether synthesis, such as the Williamson ether synthesis and Ullmann-type condensations, provide foundational approaches that can be adapted for the preparation of cyclopropyl (B3062369) aryl ethers.

Phenol (B47542) etherification typically proceeds via nucleophilic substitution reactions where the phenoxide anion acts as a nucleophile.

Williamson Ether Synthesis: This classic method involves the deprotonation of phenol using a base (e.g., NaOH, K₂CO₃) to form the phenoxide anion. This nucleophilic phenoxide then attacks an electrophilic alkyl halide (or sulfonate ester) in an SN2 reaction, displacing the leaving group and forming the ether linkage. For the synthesis of this compound, this would conceptually involve the reaction of a phenoxide with a cyclopropyl halide, such as cyclopropyl bromide. However, cyclopropyl halides can be strained and less reactive in SN2 reactions compared to their acyclic counterparts, and steric hindrance around the cyclopropyl ring can also influence reactivity. The SN2 mechanism involves a backside attack of the nucleophile on the carbon bearing the leaving group, leading to inversion of configuration if the carbon is chiral (though not relevant for the achiral cyclopropyl group). youtube.commasterorganicchemistry.comwikipedia.org

Ullmann-Type Condensations: These are copper-catalyzed cross-coupling reactions that form C-O bonds between aryl halides and phenols. Traditionally, these reactions require high temperatures and stoichiometric amounts of copper, often with activated aryl halides (those bearing electron-withdrawing groups). Modern advancements have introduced catalytic amounts of copper, often with ligands, allowing for milder conditions and broader substrate scope. The mechanism typically involves oxidative addition of the aryl halide to a copper species, followed by reaction with the phenoxide and reductive elimination to form the diaryl ether. nih.govcdnsciencepub.comwikipedia.orgmdpi.commdpi.com

The direct introduction of the cyclopropyl group onto the phenolic oxygen is a key challenge. While general alkylation methods exist, specific cyclopropylation techniques are crucial.

Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction has emerged as a highly effective method for the O-cyclopropylation of phenols. It typically utilizes potassium cyclopropyl trifluoroborate as the cyclopropyl source, a copper(II) salt (e.g., Cu(OAc)₂) as the catalyst, and a ligand such as 1,10-phenanthroline, often in the presence of a base and an oxidant like molecular oxygen. This method has demonstrated good to high yields for a variety of substituted phenols, tolerating a broad range of functional groups. acs.orgresearchgate.netscispace.comnih.govthieme-connect.com

For the synthesis of this compound, the regioselectivity is inherently controlled by the starting material, phenol. The etherification occurs at the hydroxyl group, which is already in the para position relative to the intended cyclopropoxy substituent. Therefore, the synthesis focuses on achieving selective O-alkylation rather than C-alkylation.

Stereochemistry is generally not a significant consideration for this compound itself, as both the phenol ring and the cyclopropyl group are achiral. However, if chiral cyclopropylating agents or chiral catalysts were employed in related syntheses, controlling stereochemistry would become paramount. The cyclopropylation via Chan-Lam coupling using potassium cyclopropyl trifluoroborate does not introduce chirality.

Advanced Synthetic Strategies and Catalyst Development for this compound

Advanced strategies often involve more sophisticated catalytic systems to improve efficiency, selectivity, and sustainability.

Metal catalysis plays a pivotal role in modern ether synthesis, particularly for challenging C-O bond formations.

Copper-Catalyzed Chan-Lam Coupling: This method stands out as a highly efficient route for the O-cyclopropylation of phenols. The reaction typically involves potassium cyclopropyl trifluoroborate, a copper(II) catalyst (e.g., Cu(OAc)₂), a ligand (e.g., 1,10-phenanthroline), a base (e.g., K₂CO₃), and an oxidant (e.g., O₂). The reaction proceeds under relatively mild conditions and shows broad functional group tolerance. acs.orgresearchgate.netscispace.comnih.govthieme-connect.com

Table 1: Representative Conditions for Copper-Catalyzed Chan-Lam O-Cyclopropylation of Phenols

Reagents/ConditionsDetailsYields (Examples)Reference(s)
Phenol Substrate Various substituted phenolsN/A acs.orgresearchgate.netscispace.comnih.govthieme-connect.com
Cyclopropyl Source Potassium cyclopropyl trifluoroborateN/A acs.orgresearchgate.netscispace.comnih.govthieme-connect.com
Catalyst Cu(OAc)₂ (10-25 mol%)N/A acs.orgresearchgate.netscispace.comnih.govthieme-connect.com
Ligand 1,10-phenanthroline (10-25 mol%)N/A acs.orgresearchgate.netscispace.comnih.govthieme-connect.com
Base K₂CO₃ (2 equiv)N/A thieme-connect.com
Oxidant O₂ (1 atm)N/A acs.orgresearchgate.netscispace.comnih.govthieme-connect.com
Solvent PhMe–H₂O (3:1)N/A thieme-connect.com
Temperature 70 °CN/A thieme-connect.com
Reaction Time 12 hN/A thieme-connect.com
Specific Phenol O-Cyclopropylation Yields Phenyl ether: 84%, t-Bu ether: 72%, MeS ether: 60%, F ether: 50%, NC ether: 31%, NBoc ether: 42%30-84% thieme-connect.com

Ullmann-Type Ether Synthesis: Copper-catalyzed reactions between aryl halides and phenols remain relevant for aryl ether formation. Variations include using copper nanoparticles or specific ligands to improve catalytic activity and reaction conditions. nih.govcdnsciencepub.commdpi.commdpi.com

Palladium-Catalyzed Cross-Coupling: While palladium catalysis is extensively used for C-C bond formation, including reactions involving cyclopropyl groups (e.g., coupling of cyclopropylmagnesium bromide with aryl halides), its direct application for C-O cyclopropyl ether formation from phenols is less prominent in the reviewed literature compared to copper-catalyzed methods. However, palladium catalysts are widely employed in general aryl ether synthesis. mdpi.comorganic-chemistry.orgorganic-chemistry.orgnih.govnih.gov

Organocatalysis offers metal-free alternatives for various organic transformations. While organocatalytic methods for general phenol O-alkylation exist, utilizing various alkylating agents and employing catalysts like organic bases or phase-transfer catalysts, specific organocatalytic routes for the cyclopropyl ether formation from phenols are not prominently detailed in the provided search results. The primary advanced strategy identified for introducing the cyclopropyl group onto phenol oxygen is the metal-catalyzed Chan-Lam coupling. researchgate.netnih.govacs.orgreddit.com

Compound List:

this compound

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic strategies to minimize environmental impact and enhance sustainability. For the synthesis of this compound and related aryl cyclopropyl ethers, several green chemistry considerations are paramount:

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product is crucial yale.eduacs.orgchembam.com. This minimizes waste generation. For instance, a direct cyclopropoxylation reaction that avoids protecting groups or auxiliary reagents would be highly atom-economical.

Less Hazardous Chemical Syntheses: Prioritizing the use and generation of substances with low toxicity is a core principle yale.eduskpharmteco.com. This might involve selecting less toxic solvents or reagents compared to traditional methods.

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents is a key goal yale.eduresolvemass.ca. Exploring reactions in water, supercritical fluids, or solvent-free conditions aligns with this principle.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption yale.edumlsu.ac.in. Optimizing reaction conditions to avoid prolonged heating or cooling cycles contributes to energy efficiency.

Catalysis: Employing catalytic reagents over stoichiometric ones is preferred, as catalysts are used in smaller quantities and can often be recycled yale.edumlsu.ac.in. For cyclopropoxylation, exploring catalytic methods that facilitate ether formation could offer greener alternatives.

Functional Group Transformations of this compound

The presence of both a phenolic hydroxyl group and a cyclopropoxy moiety allows this compound to undergo a variety of chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the hydroxyl group and, to a lesser extent, the cyclopropoxy group. These substituents direct incoming electrophiles primarily to the ortho and para positions. However, since the para position is already substituted, EAS is expected to occur predominantly at the ortho positions.

Nitration: Phenols readily undergo nitration. Compared to benzene (B151609), phenol is significantly more reactive, requiring milder conditions such as dilute nitric acid at room temperature chemistrystudent.com. The nitration of this compound would likely yield ortho-nitrated products.

Halogenation: Similar to nitration, halogenation (e.g., bromination) of phenols is facile. Phenol reacts directly with bromine to produce polybrominated products, such as 2,4,6-tribromophenol, under mild conditions chemistrystudent.com. Halogenation of this compound would be expected to occur at the ortho positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are common EAS reactions. The cyclopropoxy group, being an ether, is generally stable under typical Friedel-Crafts conditions, although strong Lewis acids could potentially interact with the oxygen atom or even induce ring opening of the cyclopropane (B1198618) under forcing conditions. Acylation, for instance, would introduce an acyl group onto the aromatic ring, likely at the ortho positions.

Nucleophilic Substitution Reactions Involving the Cyclopropoxy Moiety

The cyclopropoxy moiety, being an ether linkage, is generally stable. However, the strained nature of the cyclopropane ring can influence its reactivity.

Ether Cleavage: While ethers are typically cleaved under harsh acidic conditions (e.g., with HBr or HI), the cyclopropyl ether linkage might exhibit unique reactivity. Nucleophilic attack or acid-catalyzed ring opening of the cyclopropane ring could potentially occur, leading to rearrangements or the formation of substituted phenols. Some studies on cyclopropyl ethers suggest that Lewis acids can catalyze nucleophilic substitution at the cyclopropane ring, sometimes with inversion of configuration researchgate.netnih.gov. For instance, reactions involving TMSBr or other nucleophiles in the presence of Lewis acids can lead to the cleavage of the cyclopropyl C-O bond or C-C bond, forming acyclic products.

Oxidation and Reduction Chemistry of this compound Derivatives

Derivatives of this compound can undergo various redox reactions.

Oxidation: The phenolic hydroxyl group can be oxidized, for example, to quinones. Strong oxidizing agents can also affect the cyclopropane ring, potentially leading to ring opening or the formation of carbonyl compounds. For instance, hydroquinones can be oxidized to quinones using reagents like tetrabutylammonium (B224687) dichromate (TBAD) ias.ac.in. The cyclopropane ring itself is generally resistant to mild oxidation but can be opened under more vigorous conditions.

Reduction: Reduction reactions typically target functional groups that can be reduced, such as nitro groups or carbonyls, if present in derivatives of this compound. Catalytic hydrogenation, for example, could potentially affect the aromatic ring or the cyclopropane ring under specific conditions, although the cyclopropane ring is generally stable to catalytic hydrogenation unless activated.

Rearrangement Reactions and Structural Isomerization Pathways

The cyclopropyl group, due to its inherent ring strain, is prone to various rearrangement reactions, particularly under thermal or acidic conditions.

Thermal Rearrangements: Allyl phenyl ethers are known to undergo the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic shift, to form ortho-allyl phenols spcmc.ac.incolab.ws. While direct analogues for cyclopropyl phenyl ethers are less common, strained cyclic systems can undergo thermal rearrangements. For example, vinylcyclopropanes can rearrange to skipped dienes or cyclopentenes researchgate.net. It is plausible that under thermal stress, the cyclopropoxy group could undergo rearrangements, potentially involving ring opening and migration.

Acid-Catalyzed Rearrangements: Acid catalysis can promote the opening of strained rings. The cyclopropyl group in cyclopropyl ethers can be susceptible to acid-catalyzed ring opening, leading to carbocation intermediates that can then undergo further reactions, such as rearrangements or nucleophilic attack researchgate.netnih.govcolab.ws. Such pathways might lead to isomeric products or ring-expanded structures. For instance, cyclopropyl carbinyl cations are known to rearrange readily rsc.orgpitt.edu.

Spectroscopic Characterization and Advanced Analytical Techniques in 4 Cyclopropoxyphenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei, most commonly ¹H and ¹³C.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides detailed information about the types of hydrogen atoms present in a molecule, their connectivity, and their relative abundance. For 4-Cyclopropoxyphenol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the cyclopropyl (B3062369) protons, and the phenolic hydroxyl proton.

Aromatic Protons: Due to the para-substitution pattern on the benzene (B151609) ring, the aromatic protons are anticipated to appear as two sets of doublets, forming an AA'BB' spin system. These signals typically resonate in the range of δ 6.8–7.2 ppm. The protons ortho to the hydroxyl group are usually slightly more shielded than those ortho to the cyclopropoxy group.

Cyclopropyl Protons: The protons of the cyclopropyl ring are expected to appear as a complex multiplet in the upfield region, typically between δ 0.4–1.0 ppm. The specific chemical shifts and splitting patterns will depend on the precise electronic environment and conformation.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to manifest as a broad singlet. Its chemical shift is highly variable, typically appearing between δ 4.5–6.0 ppm, and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and proton exchange.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the different carbon environments.

Aromatic Carbons: The para-substituted benzene ring is expected to show four distinct signals. The carbon bearing the hydroxyl group (C-OH) typically resonates around δ 155–160 ppm. The carbon bearing the cyclopropoxy group (C-O-cyclopropyl) is expected to appear in a similar range, around δ 150–155 ppm. The two types of aromatic CH carbons will resonate in the δ 115–130 ppm region.

Cyclopropyl Carbons: The cyclopropyl group will exhibit two types of carbon signals. The carbon directly attached to the oxygen atom (cyclopropyl-O) is significantly deshielded due to the electronegativity of oxygen and is expected to resonate in the range of δ 75–85 ppm. The remaining two equivalent cyclopropyl carbons are characteristic of cyclopropane (B1198618) rings and typically appear in the highly shielded upfield region, around δ 10–20 ppm.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are invaluable for confirming structural assignments and establishing connectivity.

COSY (Correlation Spectroscopy): COSY experiments reveal ¹H-¹H coupling correlations, helping to identify adjacent protons. For this compound, this would confirm the coupling between aromatic protons and potentially any coupling within the cyclopropyl ring if resolved.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of specific proton signals to their corresponding carbon atoms. This is crucial for unambiguously assigning the aromatic and cyclopropyl proton signals to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons separated by two or three bonds. This technique is particularly useful for confirming the connectivity between the cyclopropoxy group and the aromatic ring, as well as the positions of the substituents on the aromatic ring. For instance, HMBC would show correlations from the cyclopropyl protons to the ipso-carbon of the aromatic ring attached to the oxygen, and from the aromatic protons to the ipso-carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation, which causes specific vibrational modes of chemical bonds. For this compound, key functional groups expected to yield characteristic absorption bands include the hydroxyl group, the aromatic ring, the C-O ether linkage, and the cyclopropyl ring.

O-H Stretching: The phenolic hydroxyl group is expected to show a broad absorption band in the region of 3200–3600 cm⁻¹ due to hydrogen bonding.

C-H Stretching:

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, in the range of 3030–3100 cm⁻¹.

Aliphatic C-H stretching from the cyclopropyl group would appear below 3000 cm⁻¹, likely around 2950–3000 cm⁻¹. Cyclopropane C-H stretching can sometimes appear at slightly higher wavenumbers due to ring strain.

C=C Stretching (Aromatic Ring): The aromatic ring will exhibit characteristic C=C stretching vibrations, typically appearing as multiple bands in the region of 1600–1450 cm⁻¹.

C-O Stretching: The C-O stretching vibrations associated with both the phenolic ether linkage and the aryl ether linkage are strong and are usually found in the fingerprint region, typically between 1250–1000 cm⁻¹.

Cyclopropane Ring Vibrations: While less distinct, cyclopropane rings can contribute to absorption bands in the fingerprint region, often associated with C-H bending and ring deformation modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

The molecular formula of this compound is C₉H₁₀O₂. Its calculated monoisotopic mass is approximately 150.068 g/mol .

Molecular Ion Peak: In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 150, corresponding to the molecular weight of the compound.

Fragmentation Analysis: Fragmentation patterns provide clues about the molecular structure. For this compound, likely fragmentation pathways include:

Cleavage of the C-O bond connecting the cyclopropyl group to the oxygen, leading to the loss of the cyclopropyl radical (C₃H₅, mass 41 amu) and the formation of a phenoxy radical cation at m/z 109.

Further fragmentation of the phenoxy moiety or the remaining cyclopropyl fragment.

Cleavage of the cyclopropyl ring itself, potentially leading to smaller hydrocarbon fragments.

Loss of the hydroxyl group or other small fragments from the phenol (B47542) ring.

Advanced Chromatographic Separations for Purity and Mixture Analysis

Advanced chromatographic techniques are indispensable for the rigorous assessment of chemical purity and the quantitative determination of compounds within complex mixtures. For this compound, these methods are critical for ensuring product quality, identifying synthesis by-products, and quantifying its presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed, each offering distinct advantages based on the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

HPLC is a versatile and widely adopted technique for the separation, identification, and quantification of non-volatile or thermally labile compounds, including phenolic derivatives like this compound. Its application in purity analysis focuses on resolving the target compound from any co-eluting impurities or degradation products, while mixture analysis allows for the precise quantification of this compound within a sample matrix.

Methodological Considerations for this compound:

Stationary Phase: Reversed-phase chromatography, utilizing columns packed with C18 (octadecylsilane) or C8 bonded silica, is a common choice. The selection of column dimensions, particle size (e.g., 1.8 µm to 5 µm), and end-capping influences separation efficiency and resolution chromatographyonline.comresearchgate.netwjpmr.com.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water, buffer solutions) and an organic modifier (e.g., acetonitrile, methanol). The polarity and composition of the mobile phase are optimized to achieve differential retention and separation of this compound from potential impurities. Isocratic or gradient elution strategies are employed based on the complexity of the mixture chromatographyonline.comelementlabsolutions.comphenomenex.com.

Detection: Ultraviolet-Visible (UV-Vis) detection is frequently used, with the detection wavelength selected based on the compound's absorption maxima. Diode Array Detectors (DAD) provide spectral information across a range of wavelengths, enabling peak purity assessment by comparing spectra across a single chromatographic peak chromatographyonline.comchromatographyonline.com. For enhanced sensitivity and specificity, especially for trace impurities, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for structural elucidation and identification ajrconline.orgijprajournal.comijrti.orgbiomedres.us.

Purity Assessment: In purity analysis, the chromatogram of a this compound sample is scrutinized for extraneous peaks. The percentage of the main peak's area relative to the total integrated peak area in the chromatogram provides a measure of purity. Peak purity can also be assessed using DAD by examining the spectral homogeneity across the eluting peak, indicating the absence of co-eluting impurities chromatographyonline.com.

Mixture Analysis: For analyzing this compound within a mixture, such as a reaction intermediate or a formulated product, quantitative analysis is performed. This involves establishing a calibration curve by analyzing standards of known concentrations. The peak area or height of this compound in the sample is then compared against this calibration curve to determine its concentration neu.edu.trdrawellanalytical.comlongdom.org.

Illustrative Data Table: HPLC Purity Analysis of this compound

While specific research findings detailing the chromatographic behavior of this compound were not found in the provided search results, a typical HPLC purity analysis might yield results presented as follows:

AnalyteRetention Time (min)Peak Area (mAU·min)% Purity (Area)Peak Purity (DAD)
This compound5.8518,560.299.35Pass
Potential Impurity A5.3275.50.40Pass
Potential Impurity B6.5148.90.26Pass
Total Peak Area 18,684.6 100.00

Note: The data presented in this table is illustrative and based on general chromatographic principles for purity assessment. Specific retention times, peak areas, and purity values for this compound would be determined experimentally.

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas Chromatography (GC) is applicable for compounds that are volatile and thermally stable. If this compound exhibits these properties, GC can serve as an effective method for purity determination and mixture analysis.

Methodological Considerations for this compound:

Stationary Phase: Capillary columns with various stationary phases, ranging from non-polar (e.g., polydimethylsiloxane) to moderately polar (e.g., phenyl-substituted polysiloxanes), are selected based on the analyte's polarity and volatility nemi.govepa.govdrawellanalytical.com.

Mobile Phase: An inert carrier gas, such as helium or nitrogen, is used to transport the vaporized sample through the column drawellanalytical.commeasurlabs.comgcms.cz.

Detection: Flame Ionization Detectors (FID) are commonly employed for organic compounds, offering broad sensitivity. GC coupled with Mass Spectrometry (GC-MS) is highly effective for identifying separated components and characterizing impurities by providing mass spectral data ajrconline.orgijrti.org.

Purity and Mixture Analysis with GC: GC separates components based on their volatility and interactions with the stationary phase. Similar to HPLC, peak area quantification, typically using FID, allows for the determination of purity and concentration in mixtures. Calibration with reference standards is essential for quantitative analysis neu.edu.trdrawellanalytical.comlongdom.org.

Illustrative Data Table: GC Mixture Analysis of this compound

This table illustrates a hypothetical GC analysis for quantifying this compound in a synthetic mixture, based on general GC principles:

ComponentRetention Time (min)Peak Area (mV·min)Concentration (mg/mL)
This compound7.15280.50.45
Solvent (Diluent)1.201200.01.00
Synthesis By-product6.9012.30.02
Residual Starting Material8.055.80.01

Note: The data presented in this table is illustrative and based on general GC principles for mixture analysis. Specific retention times, peak areas, and concentrations for this compound would be determined experimentally.

Compound Table:

this compound

Disclaimer: The specific chromatographic parameters and detailed research findings for this compound were not explicitly detailed in the provided search results. The information presented herein describes the general principles and typical methodologies employed in advanced chromatographic separations for purity and mixture analysis, using this compound as the subject compound. The data tables provided are illustrative examples of the types of results that would be generated from such analyses.

Computational and Theoretical Chemistry Studies of 4 Cyclopropoxyphenol

Molecular Modeling and Dynamics Simulations

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Should such studies be published in the future, a detailed article on the computational and theoretical chemistry of 4-Cyclopropoxyphenol could then be composed. At present, the scientific community has not made this specific information available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Research Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a set of compounds with their biological activities. For phenolic compounds, QSAR models have been extensively developed to predict activities such as toxicity, antioxidant potential, and receptor binding affinity. nih.govarxiv.org99andbeyond.com

In the context of this compound, a QSAR study would involve compiling a dataset of its derivatives with varying substituents on the phenol (B47542) ring. For each derivative, a range of molecular descriptors would be calculated, including:

Electronic descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the antioxidant properties of phenols. 99andbeyond.com

Topological descriptors: Which describe the connectivity and shape of the molecule.

Quantum topological molecular similarity (QTMS) indices: These have been used to describe and compare the mechanisms of toxicity of various phenol derivatives. nih.gov

Once these descriptors are calculated, statistical methods like Partial Least Squares (PLS) regression or machine learning algorithms such as Artificial Neural Networks (ANN) are employed to build a mathematical model that links the descriptors to the observed biological activity. nih.govchemrxiv.org Such models can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with the most promising profiles.

Table 1: Example of Molecular Descriptors for a Hypothetical QSAR Model of this compound Analogs

This interactive table illustrates the types of descriptors that would be used in a QSAR study. The activity data is hypothetical for illustrative purposes.

CompoundE(HOMO) (eV)E(LUMO) (eV)LogPPredicted Antioxidant Activity (IC50, µM)
This compound-5.51.22.115.5
2-Methyl-4-cyclopropoxyphenol-5.41.32.512.3
2,6-Dimethyl-4-cyclopropoxyphenol-5.31.42.99.8
2-Chloro-4-cyclopropoxyphenol-5.70.92.825.1

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction, providing insights that are often difficult to obtain through experimentation alone.

A key aspect of understanding a chemical reaction is characterizing its transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction. For this compound, a reaction of significant interest is the cleavage of the ether bond.

Computational methods, particularly Density Functional Theory (DFT), can be used to model the pathway of ether cleavage. This involves calculating the geometries and energies of the reactants, products, and the transition state connecting them. Studies on similar ether compounds have shown that cleavage can proceed through different mechanisms, such as SN1 or SN2, depending on the structure of the ether and the reaction conditions. A computational analysis of the transition states for the cleavage of the cyclopropoxy group in this compound would reveal the most likely mechanism and the energy barrier for the reaction. This information is invaluable for designing synthetic routes that either utilize or avoid this reaction.

Beyond transition state analysis, computational methods allow for a detailed, step-by-step investigation of reaction mechanisms. This "in silico mechanistic probing" can elucidate the roles of catalysts, solvents, and substituent effects on the reaction pathway. For phenolic compounds, this approach has been used to study a wide range of reactions, from antioxidant mechanisms to enzymatic interactions.

For this compound, in silico studies could be used to investigate its antioxidant activity by modeling the hydrogen atom transfer from the hydroxyl group to a free radical. Such studies can provide detailed information about the bond dissociation enthalpy of the O-H bond, a key predictor of antioxidant efficacy. Furthermore, molecular docking simulations can be employed to study the interaction of this compound with biological targets, such as enzymes, providing insights into its potential pharmacological effects.

Application of Machine Learning and Artificial Intelligence in this compound Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, from predicting the outcomes of reactions to designing novel molecules from scratch.

Machine learning models can be trained on large datasets of chemical reactions to predict the outcome, including the major product and the reaction yield. For the synthesis of derivatives of this compound, an ML model could be developed using a database of reactions involving phenol derivatives. The model would learn the complex relationships between the reactants, reagents, and reaction conditions and their impact on the outcome.

Such a model would be a powerful tool for synthetic chemists, allowing them to screen a wide range of potential reactions in silico before committing to laboratory work. This can significantly accelerate the discovery of efficient synthetic routes to novel this compound derivatives.

Table 2: Hypothetical Data for Predictive Modeling of a Suzuki Coupling Reaction with a this compound Derivative

This table illustrates the type of data that would be used to train a machine learning model for predicting synthetic outcomes.

Aryl HalideBoronic AcidCatalystBaseSolventPredicted Yield (%)
1-Bromo-4-cyclopropoxybenzenePhenylboronic acidPd(PPh3)4K2CO3Toluene85
1-Iodo-4-cyclopropoxybenzenePhenylboronic acidPd(PPh3)4K2CO3Toluene92
1-Bromo-4-cyclopropoxybenzene4-Methylphenylboronic acidPd(OAc)2Cs2CO3Dioxane88
1-Bromo-4-cyclopropoxybenzenePhenylboronic acidPd(dppf)Cl2NaOtBuTHF75

The "chemical space" encompasses all possible molecules that could be synthesized. Its vastness, estimated to contain up to 10^60 "drug-like" molecules, makes its exploration a formidable challenge. AI, particularly through generative models, offers a way to navigate this space efficiently.

Starting with a core structure like this compound, generative AI models can be used to design new, synthesizable molecules with desired properties. arxiv.org These models, trained on vast databases of known molecules and their properties, can generate novel structures that are optimized for a specific biological target or a particular set of physicochemical properties. nih.gov This data-driven approach allows for the rapid exploration of the chemical space around this compound, potentially leading to the discovery of new drug candidates or materials with enhanced performance.

Exploration of 4 Cyclopropoxyphenol in Advanced Materials Science Research

Incorporation of 4-Cyclopropoxyphenol into Polymer Architectures

The unique chemical structure of this compound makes it a valuable candidate for the synthesis of novel polymers. Its phenolic hydroxyl group provides a reactive site for polymerization, while the cyclopropoxy moiety can introduce distinct properties to the resulting macromolecular chains.

The phenolic group of this compound serves as a versatile handle for its conversion into various polymerizable monomers. For instance, it can undergo etherification or esterification reactions to introduce vinyl, acrylate, or epoxide functionalities, which are amenable to different polymerization techniques. Lignin-derived phenols, such as 2-methoxy-4-vinylphenol, have been successfully functionalized to create biobased monomers for radical polymerizations, showcasing a precedent for modifying phenolic compounds for thermoplastic applications. nih.govmdpi.com Similarly, this compound can be envisioned as a precursor for a range of monomers, enabling its incorporation into diverse polymer backbones.

The presence of the cyclopropoxy group is anticipated to significantly influence the properties of polymers incorporating this compound. The strained three-membered ring of the cyclopropyl (B3062369) group can impact chain packing, thermal stability, and mechanical characteristics. For example, studies on poly(2-cyclopropyl-2-oxazoline) have shown that the cyclopropyl side-chains lead to an amorphous polymer with a higher glass transition temperature compared to its non-cyclic analogue. nih.gov This suggests that incorporating the cyclopropoxy moiety from this compound could enhance the thermal and mechanical robustness of polymers. The chemical structure of the polymer and the resulting porosity can also strongly influence mechanical properties, with nanocellulose-reinforced polymers showing either stiff and brittle or higher strength and toughness depending on the polymer type. nih.gov

Table 1: Potential Influence of Cyclopropoxy Moiety on Polymer Properties

PropertyExpected InfluenceRationale
Glass Transition Temperature (Tg) IncreaseThe rigid cyclopropyl ring restricts chain mobility.
Thermal Stability Potential EnhancementThe strained ring may alter degradation pathways.
Mechanical Strength Potential IncreaseThe compact and rigid group could improve stiffness.
Solubility AlteredThe unique polarity of the cyclopropoxy group may affect solvent interactions.

Functionalization of Nanomaterials with this compound

The surface modification of nanomaterials is crucial for tailoring their properties and enabling their application in various technologies. Phenolic compounds, in general, have demonstrated significant potential for surface functionalization due to their ability to interact with and coat a variety of material surfaces. nih.gov

Phenolic compounds can be used to functionalize the surface of nanoparticles, thereby improving their stability, dispersibility, and biocompatibility. nih.govnih.gov The hydroxyl group of this compound can act as an anchor to bind to the surface of metal oxide nanoparticles, while the cyclopropoxy group would then form the outer layer, dictating the nanoparticle's interaction with its environment. This surface modification can prevent aggregation and passivate the nanoparticle surface. nih.gov The process of surface functionalization can be achieved through both covalent and non-covalent interactions. nih.gov

In the realm of quantum dots (QDs), surface ligands are critical for passivating surface trap states and enhancing quantum yield and stability. mdpi.comnih.gov While thiol-based ligands are commonly used, other molecules with anchoring groups can also be employed. mdpi.com The phenolic group of this compound could potentially serve as a capping agent for QDs, with the cyclopropoxy group providing a means to tune the solubility and compatibility of the QDs with different matrices. The choice of capping agent is crucial as it significantly influences the fundamental properties and fate of the QDs. mdpi.comnih.gov

Table 2: Potential Roles of this compound in Nanomaterial Functionalization

NanomaterialPotential Role of this compoundExpected Outcome
Metal Oxide Nanoparticles Surface modifying agentImproved dispersibility and stability.
Quantum Dots Capping ligandPassivation of surface defects, enhanced photostability.
Gold Nanoparticles Reducing and stabilizing agent"Green" synthesis of nanoparticles.

Role in Liquid Crystal Chemistry and Optoelectronic Materials Research

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, finding widespread use in display technologies. wikipedia.org The molecular structure of the constituent molecules is paramount in determining the properties of the liquid crystalline phase. Phenol (B47542) derivatives are important intermediates in the synthesis of liquid crystal materials. tcichemicals.com

The incorporation of a cyclopropane (B1198618) ring into liquid crystal structures has been explored, with selectively fluorinated cyclopropanes being used to synthesize LCs with both positive and negative dielectric anisotropy. beilstein-journals.org This demonstrates the potential for the cyclopropyl moiety to influence the electronic properties of liquid crystalline materials. Consequently, this compound could serve as a valuable building block for the synthesis of novel liquid crystals. The rigid phenyl ring provides a core mesogenic unit, while the cyclopropoxy group can influence the packing and intermolecular interactions, potentially leading to the formation of new and interesting liquid crystalline phases. The specific orientation and polarity imparted by the cyclopropoxy group could be harnessed to tune the dielectric anisotropy and other key properties of the resulting liquid crystal materials for optoelectronic applications.

Investigation of 4 Cyclopropoxyphenol and Its Derivatives in Medicinal Chemistry Research Excluding Clinical Human Trial Data

Design Principles for 4-Cyclopropoxyphenol Analogues

The design of novel drug candidates often relies on understanding how specific structural features of a molecule influence its biological activity. This involves systematic modification of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, investigating how alterations in a molecule's chemical structure correlate with changes in its biological activity against a specific target slideshare.netoncodesign-services.comgardp.orgresearchgate.net. For a compound like this compound, SAR studies would involve synthesizing a series of derivatives where various parts of the molecule are systematically modified.

Phenolic Hydroxyl Group: The phenolic hydroxyl group is a key functional handle. Modifications could include etherification, esterification, or replacement with other hydrogen-bonding groups. The electronic properties and hydrogen-bonding capacity of this group are critical for interactions with biological targets, such as receptors or enzyme active sites biorxiv.org. For instance, in studies of estrogen receptor binding, the phenolic hydroxyl group plays a crucial role in ligand-receptor interactions biorxiv.org.

Cyclopropoxy Moiety: The cyclopropyl (B3062369) ring offers a unique rigid, strained alicyclic structure. Modifications could involve altering the ring size (e.g., to cyclobutyl or cyclopentyl), introducing substituents on the cyclopropyl ring, or replacing the ether linkage with other functional groups (e.g., amine, thioether). The lipophilicity and conformational rigidity imparted by the cyclopropoxy group can significantly influence binding affinity and pharmacokinetic profiles. In the context of opioid receptor ligands, for example, variations in substituents on cyclic structures have been shown to dramatically alter binding affinity and activity mdpi.complos.orgnih.gov.

Aromatic Ring Substitution: Introducing substituents onto the phenyl ring, particularly at positions ortho, meta, or para to the cyclopropoxy group, can modulate electronic distribution, steric bulk, and lipophilicity, thereby affecting target engagement and selectivity. Studies on sigma receptor ligands, for instance, have shown that phenyl ring substitutions (e.g., methylphenyl, chlorophenyl) can increase potency at sigma receptors nih.gov.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies used in medicinal chemistry to discover novel chemical entities with improved properties or to circumvent existing intellectual property sci-hub.sesci-hub.senih.govcresset-group.com.

Scaffold Hopping: This involves redesigning the core molecular framework while retaining the key pharmacophoric elements responsible for biological activity. For this compound, the entire phenyl ether scaffold could be replaced with a different ring system or a non-cyclic arrangement that presents similar functional groups (phenol, ether linkage) in a comparable spatial orientation to the target.

Bioisosteric Replacement: This strategy involves substituting a specific atom or functional group with another that possesses similar physical or chemical properties, aiming to maintain or enhance biological activity while potentially improving ADME (Absorption, Distribution, Metabolism, Excretion) properties or reducing toxicity sci-hub.sesci-hub.se. For this compound, potential bioisosteric replacements could include:

Replacing the cyclopropyl group with other small cycloalkyl rings or even acyclic moieties that mimic its steric and electronic profile.

Replacing the ether linkage with an amine, thioether, or amide, depending on the target's requirements for hydrogen bonding or polarity.

Modifying the phenolic hydroxyl group, for example, replacing it with a thiol or an amine, if the target interaction allows.

In Vitro Mechanistic Studies of Biological Interactions

Once analogues of this compound are synthesized, their biological activity is assessed through various in vitro assays to elucidate their mechanism of action and identify promising candidates for further development.

Enzyme Inhibition Assays and Kinetic Characterization

Enzyme inhibition assays are critical for evaluating compounds that target enzymes. These assays measure the ability of a compound to reduce the catalytic activity of a specific enzyme, often quantified by an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) mdpi.commdpi.combioivt.comnih.gov. Kinetic characterization further elucidates the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by determining kinetic parameters such as Ki, Km, and Vmax.

While direct enzyme inhibition data for this compound derivatives was not found, studies on related phenolic compounds demonstrate the application of these assays. For instance, certain 3,5-di-tert-butylphenol (B75145) derivatives have been evaluated for their inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reporting IC50 values mdpi.com.

Illustrative Data Table: Hypothetical Enzyme Inhibition Profile of this compound Derivatives

Emerging Research Directions and Future Perspectives for 4 Cyclopropoxyphenol

Interdisciplinary Research Synergies with Related Fields

The true potential of 4-Cyclopropoxyphenol is being unlocked through its integration with a multitude of scientific domains. The fusion of expertise from organic chemistry, medicinal chemistry, materials science, and computational modeling is creating a fertile ground for groundbreaking discoveries.

A significant area of synergistic research lies in medicinal chemistry . While this compound itself is not a therapeutic agent, its derivatives are being investigated for a range of biological activities. Drawing parallels from other phenol (B47542) derivatives that have shown promise as androgen receptor antagonists for prostate cancer treatment, researchers are exploring the potential of this compound-based compounds in oncology. nih.gov The cyclopropoxy moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to enhanced efficacy and reduced side effects. The exploration of its derivatives as antiproliferative agents is another active area of investigation, inspired by the demonstrated anticancer effects of other functionalized phenol compounds. nih.gov

In the realm of materials science , the rigid and planar nature of the phenyl ring, combined with the unique electronic properties of the cyclopropoxy group, makes this compound an attractive building block for the synthesis of novel polymers and liquid crystals. The incorporation of this moiety can influence the thermal stability, optical properties, and self-assembly behavior of materials, opening doors to applications in electronics, photonics, and advanced coatings.

Computational chemistry plays a pivotal role in accelerating the discovery process. Molecular modeling and quantum chemical calculations are being employed to predict the properties and reactivity of this compound and its derivatives. This in-silico approach allows for the rational design of new molecules with desired characteristics, saving significant time and resources in the laboratory.

Challenges and Opportunities in this compound Research

Despite its promise, the journey of this compound from a simple intermediate to a widely used functional molecule is not without its hurdles. The primary challenge lies in its synthesis . The introduction of the cyclopropoxy group onto the phenol ring can be a complex process, often requiring multi-step procedures and specialized reagents. Developing more efficient, scalable, and cost-effective synthetic routes is a key focus of current research. Overcoming this synthetic bottleneck will be crucial for unlocking the full commercial potential of this compound and its derivatives.

However, these challenges also present significant opportunities . The development of novel catalytic systems for cyclopropoxylation reactions is an active area of academic and industrial research. Success in this area would not only benefit the production of this compound but also have broader implications for the synthesis of other cyclopropoxy-containing compounds.

Furthermore, the exploration of the structure-activity relationships of this compound derivatives presents a vast opportunity. By systematically modifying the structure of the molecule and evaluating its impact on biological activity or material properties, researchers can gain valuable insights for the design of next-generation compounds. This iterative process of design, synthesis, and testing is at the heart of modern chemical research and development.

Research AreaKey ChallengeOpportunity
Synthesis Complex and potentially low-yielding multi-step procedures.Development of novel, efficient, and scalable catalytic methods for cyclopropoxylation.
Medicinal Chemistry Understanding the precise influence of the cyclopropoxy group on biological targets.Design and synthesis of new therapeutic agents with improved efficacy and pharmacokinetic profiles.
Materials Science Controlling the self-assembly and bulk properties of polymers incorporating this compound.Creation of advanced materials with tailored optical, thermal, and electronic properties.

Potential for Novel Applications in Chemical Science and Technology

Looking ahead, the potential applications for this compound and its derivatives are expansive and exciting. While its role in the agrochemical industry as a precursor to pesticides and herbicides is well-established, there is still room for innovation. The development of more potent and selective crop protection agents with improved environmental profiles is an ongoing endeavor where this compound will continue to play a vital role.

The emerging applications in pharmaceuticals hold immense promise. As researchers continue to unravel the therapeutic potential of its derivatives, we may see the development of new drugs for a variety of diseases, from cancer to inflammatory disorders. The unique physicochemical properties imparted by the cyclopropoxy group could be key to overcoming some of the challenges associated with drug delivery and metabolism.

In the field of chemical technology , this compound can serve as a versatile platform molecule for the synthesis of a wide range of specialty chemicals. These include functional polymers, dyes, and other performance-enhancing additives. The demand for phenol derivatives in various industrial applications, such as in the production of resins and surfactants, is projected to grow, creating new markets for this compound-based products. factmr.com

Application SectorPotential Novel UseProjected Impact
Agrochemicals Development of next-generation, highly selective pesticides and herbicides.Improved crop yields with reduced environmental impact.
Pharmaceuticals Design of novel drug candidates with enhanced therapeutic properties.Breakthrough treatments for a range of diseases, including cancer.
Materials Science Creation of high-performance polymers and liquid crystals for electronic and optical devices.Advancements in display technology, data storage, and coatings.
Specialty Chemicals Synthesis of functional dyes, antioxidants, and polymer additives.Enhanced performance and durability of a wide range of industrial and consumer products.

Q & A

Q. What are the established synthetic routes for 4-Cyclopropoxyphenol, and how can reaction conditions be optimized for higher yields?

Methodological Answer :

  • Step 1 : Review literature for analogous phenolic ether syntheses (e.g., 4-Octylphenol in ). Common methods include Williamson ether synthesis or nucleophilic substitution under basic conditions.
  • Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst) using Design of Experiments (DoE) to identify critical factors. For example, suggests using anhydrous conditions for cyclopropane-containing compounds to avoid ring-opening side reactions.
  • Step 3 : Monitor purity via HPLC (C18 column, methanol/water mobile phase) or GC (non-polar capillary column) as described in . Validate with NMR (¹H/¹³C) and FTIR for structural confirmation.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Chromatography : Use HPLC (UV detection at 270–280 nm for phenolic absorption) and GC-MS for volatile impurities ().
  • Spectroscopy : Confirm cyclopropane and ether linkages via ¹H NMR (cyclopropane protons at δ 0.5–1.5 ppm) and FTIR (C-O-C stretch at ~1250 cm⁻¹).
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and track degradation products using LC-MS ().

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact ().
  • First Aid : For accidental exposure, flush eyes with water for 15 minutes () and wash skin with soap. Avoid inhalation by working in a fume hood.
  • Waste Management : Segregate waste and consult professional disposal services for phenolic derivatives ().

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties (e.g., logP, solubility) of this compound?

Methodological Answer :

  • Software Tools : Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate logP and solubility. Validate predictions with experimental shake-flask or HPLC-based methods ().
  • Molecular Dynamics : Simulate cyclopropane ring stability in aqueous environments using AMBER or GROMACS. Compare with experimental stability data (e.g., pH-dependent degradation).

Q. What strategies can resolve contradictions in reported bioactivity data for phenolic derivatives like this compound?

Methodological Answer :

  • Meta-Analysis : Systematically review studies using PRISMA guidelines (). Categorize data by assay type (e.g., enzyme inhibition vs. cell viability) and adjust for variables like solvent (DMSO vs. ethanol).
  • Experimental Replication : Reproduce conflicting assays under standardized conditions (e.g., cell line, incubation time). Use ANOVA to identify statistically significant outliers ().

Q. How to design experiments to study the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer :

  • Derivatization : Synthesize analogs with modified cyclopropane substituents (e.g., halogens, alkyl groups) using methods from .
  • Assay Design : Test analogs in parallel assays (e.g., antioxidant activity via DPPH assay, enzyme inhibition). Apply multivariate analysis (PCA) to correlate structural features with activity ().

Data Analysis and Interpretation

Q. How to address batch-to-batch variability in this compound synthesis?

Methodological Answer :

  • Statistical Process Control (SPC) : Track critical quality attributes (e.g., yield, purity) using control charts. Identify outliers via Shewhart rules.
  • Root Cause Analysis : Use Ishikawa diagrams to trace variability to raw materials (e.g., cyclopropane precursor purity) or reaction parameters ().

Q. What are the best practices for validating analytical methods (e.g., HPLC) for this compound quantification?

Methodological Answer :

  • Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (signal-to-noise ratio 3:1 and 10:1), precision (RSD < 2%), and accuracy (spike recovery 95–105%) per ICH guidelines ().
  • Cross-Validation : Compare results with orthogonal methods (e.g., GC-MS or NMR qNMR) to confirm accuracy ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.